Physicochemical Profiling and Structural Dynamics of 7-Bromo-4-fluoro-1,3-benzoxazol-2-amine: A Technical Guide
Physicochemical Profiling and Structural Dynamics of 7-Bromo-4-fluoro-1,3-benzoxazol-2-amine: A Technical Guide
Executive Summary
As modern drug discovery pipelines increasingly venture into beyond-rule-of-5 (bRo5) chemical space, the precise calibration of physicochemical properties via halogenation has become paramount. The 1,3-benzoxazol-2-amine core is a privileged heterocyclic scaffold, frequently leveraged as a bioisostere for indoles and benzimidazoles in kinase inhibitors and receptor modulators.
This technical whitepaper provides an in-depth analysis of 7-bromo-4-fluoro-1,3-benzoxazol-2-amine (CAS: 1820705-87-0)[1]. By strategically positioning a fluorine atom at C4 and a bromine atom at C7[2], chemists can engineer a unique electronic "push-pull" system. This guide dissects the causality behind its structural properties and outlines self-validating experimental methodologies required to accurately profile this compound during preclinical development.
Molecular Architecture & Physicochemical Profile
The physicochemical behavior of 7-bromo-4-fluoro-1,3-benzoxazol-2-amine is dictated by the interplay between its hydrogen-bonding primary amine and the electron-withdrawing halogens. The data summarized below serves as the foundational matrix for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Quantitative Physicochemical Data
| Property | Value | Source / Methodology |
| Chemical Name | 7-bromo-4-fluoro-1,3-benzoxazol-2-amine | IUPAC Nomenclature |
| CAS Registry Number | 1820705-87-0 | Vendor Database[1] |
| SMILES String | NC1=NC2=C(C=C(C=C2F)Br)O1 | Structural Computation[3] |
| Molecular Formula | C7H4BrFN2O | Elemental Analysis[4] |
| Molecular Weight | 231.02 g/mol | Calculated[4] |
| Topological Polar Surface Area (TPSA) | 52.05 Ų | 2D Molecular Projection |
| Hydrogen Bond Donors (HBD) | 1 (NH₂ group) | |
| Hydrogen Bond Acceptors (HBA) | 3 (N, O, F) | Structural Analysis |
| Estimated LogP | 2.4 ± 0.3 | Consensus Prediction |
Structure-Property Relationships (SPR)
The strategic placement of halogens on the benzoxazole ring is not merely a synthetic exercise; it is a calculated modulation of the molecule's electronic topology.
-
4-Fluoro Substitution (Electronic Modulation): Fluorine at the C4 position exerts a strong inductive electron-withdrawing effect (-I effect). This pulls electron density away from the endocyclic nitrogen (N3), significantly lowering its basic pKa. Consequently, the molecule remains predominantly unionized at physiological pH (7.4), which is a critical driver for passive transcellular permeability.
-
7-Bromo Substitution (Steric and Metabolic Shielding): Bromine at the C7 position introduces localized lipophilicity (+π effect) and significant steric bulk. The C7 position on benzoxazoles is a notorious "soft spot" for Cytochrome P450-mediated aromatic hydroxylation. By occupying this site with a heavy halogen, metabolic stability is drastically enhanced.
Figure 1: Structure-Property Relationships (SPR) of 7-bromo-4-fluoro-1,3-benzoxazol-2-amine.
Experimental Methodologies for Physicochemical Profiling
To ensure high data integrity (E-E-A-T), standard aqueous assays are insufficient for halogenated heterocycles due to their distinct solvation dynamics. The following protocols are engineered with built-in causality and self-validating mechanisms.
Protocol A: Co-Solvent Potentiometric Titration for pKa Determination
Causality: Halogenated benzoxazoles typically exhibit low aqueous solubility (<10 µg/mL). Standard aqueous titration fails due to compound precipitation mid-assay. We utilize a methanol-water co-solvent system coupled with Yasuda-Shedlovsky extrapolation to derive the true aqueous pKa, following principles established by . Self-Validating Mechanism: The system is pre-calibrated using a standardized potassium hydrogen phthalate (KHP) buffer. An internal control (e.g., Acetaminophen) is run concurrently to verify electrode response linearity and rule out junction potential drift.
Step-by-Step Workflow:
-
Stock Preparation: Prepare a 5 mM stock solution of 7-bromo-4-fluoro-1,3-benzoxazol-2-amine in HPLC-grade methanol.
-
Co-Solvent Matrix: Prepare three titration vessels containing 30%, 40%, and 50% (v/v) methanol in carbon dioxide-free deionized water.
-
Titration Execution: Spike 1 mL of the compound stock into each vessel. Titrate under a continuous argon purge (to prevent CO₂ absorption) using standardized 0.1 M HCl (to pH 2.0), followed by 0.1 M KOH (to pH 11.0).
-
Extrapolation: Record the apparent pKa (psKa) at each co-solvent ratio using the Bjerrum function. Plot psKa versus the dielectric constant of the mixtures and extrapolate the linear regression to 100% water to determine the absolute aqueous pKa.
Protocol B: Shake-Flask LC-UV for LogD (pH 7.4)
Causality: While computational models (cLogP) are highly efficient, they frequently miscalculate the polarizability and complex halogen bonding potential of 7-bromo and 4-fluoro substituents. The shake-flask method provides empirical, ground-truth validation of lipophilicity at physiological pH. Self-Validating Mechanism: Mass balance calculation. The total concentration of the compound recovered from both the organic and aqueous phases must equal 95-105% of the initial input concentration. A failure here indicates precipitation, glass-binding, or degradation, invalidating the run.
Step-by-Step Workflow:
-
Phase Saturation: Vigorously stir equal volumes of 1-octanol and 10 mM Phosphate-Buffered Saline (PBS, pH 7.4) for 24 hours to mutually saturate the phases, preventing volume shifts during the assay.
-
Spiking: Dissolve the compound in the pre-saturated octanol phase to a precise concentration of 100 µg/mL.
-
Partitioning: Aliquot 1 mL of the spiked octanol and 1 mL of pre-saturated PBS into a borosilicate glass vial. Shake mechanically at 300 rpm for 24 hours at exactly 25.0 ± 0.5 °C.
-
Separation & Quantification: Centrifuge the vials at 4000 rpm for 30 minutes to break micro-emulsions. Sample both phases carefully, dilute as necessary, and quantify using LC-UV at the compound's λmax (~280 nm). Calculate LogD = log([Octanol]/[PBS]).
In Vitro ADME Screening Cascade
To translate these physicochemical properties into actionable biological data, the compound must progress through a standardized in vitro screening cascade. The workflow below illustrates the logical progression from raw physicochemical data to integrated ADME profiling.
Figure 2: Standardized in vitro physicochemical and ADME characterization workflow.
References
-
Avdeef, A. (2012). "Absorption and Drug Development: Solubility, Permeability, and Charge State". John Wiley & Sons. Available at:[Link]
-
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings". Advanced Drug Delivery Reviews. Available at:[Link]
Sources
- 1. CAS:1820711-90-76-Bromo-4-fluoro-1,3-benzoxazol-2-amine-毕得医药 [bidepharm.com]
- 2. Buy 7-Bromo-4-fluoro-1,3-benzoxazol-2-amine [smolecule.com]
- 3. 1820711-90-7|6-Bromo-4-fluoro-1,3-benzoxazol-2-amine|BLD Pharm [bldpharm.com]
- 4. 1820649-59-9|5-Bromo-4-fluorobenzo[d]oxazol-2-amine|BLD Pharm [bldpharm.com]
